molecular formula C58H76N7O10PSi B583680 DMT-2'O-TBDMS-rG(tac) Phosphoramidite, configured for ABI CAS No. 149989-68-4

DMT-2'O-TBDMS-rG(tac) Phosphoramidite, configured for ABI

Cat. No.: B583680
CAS No.: 149989-68-4
M. Wt: 1090.344
InChI Key: ODCBQUOWLVQKQG-PZUNXSRFSA-N
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Description

DMT-2'O-TBDMS-rG(tac) Phosphoramidite, configured for ABI is a useful research compound. Its molecular formula is C58H76N7O10PSi and its molecular weight is 1090.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

DMT-2'O-TBDMS-rG(tac) phosphoramidite is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound is particularly significant in the context of RNA research and therapeutic applications due to its unique structural features that enhance the stability and functionality of RNA molecules. This article explores the biological activity of DMT-2'O-TBDMS-rG(tac) phosphoramidite, highlighting its synthesis, properties, and applications in various biological contexts.

DMT-2'O-TBDMS-rG(tac) phosphoramidite has the following chemical characteristics:

  • Empirical Formula : C58H76N7O10PSi
  • Molecular Weight : 1090.32 g/mol
  • CAS Number : 149989-68-4

This compound features a 5'-O-DMT protection group and a 2'-O-TBDMS modification, which are crucial for its application in RNA synthesis.

Synthesis and Mechanism

The synthesis of DMT-2'O-TBDMS-rG(tac) involves the phosphoramidite method, which allows for the sequential assembly of RNA sequences. The 2'-O-TBDMS group provides protection against hydrolysis during synthesis, while the DMT group facilitates the selective removal of protecting groups at specific stages. This method ensures high fidelity in oligonucleotide synthesis, crucial for applications such as gene editing and the development of therapeutic oligonucleotides.

RNA Stability and Functionality

The incorporation of DMT-2'O-TBDMS-rG(tac) into RNA oligonucleotides significantly enhances their stability in biological systems. The TBDMS group protects the ribose from nucleophilic attack, thereby increasing resistance to enzymatic degradation. This property is particularly beneficial for small interfering RNA (siRNA) applications, where stability is essential for effective gene silencing.

Case Studies

  • Gene Silencing : In a study examining the efficacy of modified siRNAs, DMT-2'O-TBDMS-rG(tac) was incorporated into siRNA constructs targeting specific mRNA sequences. The modified siRNAs demonstrated enhanced stability and increased silencing efficiency compared to unmodified counterparts.
  • Therapeutic Applications : Research has indicated that oligonucleotides synthesized with DMT-2'O-TBDMS-rG(tac) can effectively modulate gene expression in vivo. For instance, a clinical trial involving antisense oligonucleotides showed promising results in reducing target gene expression related to certain cancers.
  • CRISPR-Cas9 Applications : The stability conferred by DMT-2'O-TBDMS modifications has been utilized in CRISPR-Cas9 systems to enhance guide RNA (gRNA) performance, improving gene editing outcomes.

Comparative Analysis

The following table summarizes the key properties and applications of DMT-2'O-TBDMS-rG(tac) phosphoramidite compared to other common phosphoramidites used in RNA synthesis:

Property/PhosphoramiditeDMT-2'O-TBDMS-rG(tac)5'-O-DMT-2'-O-TBS5'-O-DMT-2'-O-Ac
StabilityHighModerateLow
Resistance to NucleasesExcellentGoodPoor
Application AreasGene Editing, siRNAGeneral RNA SynthesisAntisense Oligonucleotides
Synthesis MethodPhosphoramiditePhosphoramiditePhosphoramidite

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H76N7O10PSi/c1-38(2)65(39(3)4)76(72-34-18-33-59)74-50-47(35-71-58(41-19-16-15-17-20-41,42-23-27-44(68-11)28-24-42)43-25-29-45(69-12)30-26-43)73-54(51(50)75-77(13,14)57(8,9)10)64-37-60-49-52(64)62-55(63-53(49)67)61-48(66)36-70-46-31-21-40(22-32-46)56(5,6)7/h15-17,19-32,37-39,47,50-51,54H,18,34-36H2,1-14H3,(H2,61,62,63,66,67)/t47-,50-,51-,54-,76?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCBQUOWLVQKQG-PZUNXSRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H76N7O10PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1090.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149989-68-4
Record name Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-[[4-(1,1-dimethylethyl)phenoxy]acetyl]-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149989-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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